molecular formula C5H9N3O4 B1672430 Guanidinosuccinic acid CAS No. 6133-30-8

Guanidinosuccinic acid

Cat. No.: B1672430
CAS No.: 6133-30-8
M. Wt: 175.14 g/mol
InChI Key: VVHOUVWJCQOYGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanidinosuccinic acid is a naturally occurring guanidine derivative that has been identified as a uremic toxin. It is formed in the liver through the transamidination of arginine to aspartic acid. This compound has been detected in the urine of patients with renal diseases, particularly those with uremia .

Mechanism of Action

Target of Action

Guanidinosuccinic acid (GSA) is a nitrogenous metabolite . The primary target of GSA is an enzyme named N-amidino-L-aspartic acid amidinohydrolase, which is found in Pseudomonas chlororaphis . This enzyme catalyzes the hydrolysis of N-amidino-L-aspartic acid (this compound) to L-aspartic acid and urea .

Mode of Action

GSA interacts with its target enzyme, N-amidino-L-aspartic acid amidinohydrolase, resulting in the hydrolysis of GSA into L-aspartic acid and urea .

Biochemical Pathways

The metabolism of GSA involves the hydrolysis of the compound by the enzyme N-amidino-L-aspartic acid amidinohydrolase . This reaction results in the production of L-aspartic acid and urea . The enzyme is activated by Co++ in a temperature-dependent reaction .

Pharmacokinetics

In a rat model of cisplatin-induced renal failure, the area under the curve (AUCinf) and half-life (t1/2) of GSA were approximately 7-fold greater than those in normal rats . These results suggest that the renal elimination of GSA is attenuated in cisplatin-treated rats .

Result of Action

The hydrolysis of GSA results in the formation of L-aspartic acid and urea . This reaction is significant as GSA is considered a uremic toxin, and its accumulation in the cerebrospinal fluid (CSF) under uremic conditions is thought to produce neural excitotoxicity .

Action Environment

The action of GSA and its metabolism can be influenced by environmental factors such as diet and the presence of renal failure. For example, the excretion of GSA varies with the protein content of the diet in both humans and rats . In the case of renal failure, the clearance of GSA is reduced, leading to its accumulation in the body .

Biochemical Analysis

Biochemical Properties

GSA is involved in various biochemical reactions. It is formed in the liver from transamidination of arginine to aspartic acid . An enzyme purified from Pseudomonas chlororaphis catalyzes the hydrolysis of N-amidino-L-aspartic acid (guanidinosuccinic acid) to L-aspartic acid and urea . This enzyme, named N-amidino-L-aspartic acid amidinohydrolase, is specific to this compound and N-amidino-L-glutamate .

Cellular Effects

GSA is noted for its nitric oxide (NO) mimicking actions such as vasodilatation and activation of the N-methyl-D-aspartate (NMDA) receptor . It is also known to induce seizures and convulsions in rat, rabbit, and cat by intracisternal injection . These convulsions are thought to be due to depressed functions of serotonergic neurons and accumulated free radicals .

Molecular Mechanism

GSA exerts its effects at the molecular level through various mechanisms. It is a generator of superoxide, hydroxyl radicals, and nitric oxide, and has been shown to induce C6 glial cell death . It is also known to mimic the actions of nitric oxide, such as vasodilatation and activation of the NMDA receptor .

Temporal Effects in Laboratory Settings

It is known that GSA is one of the earliest uremic toxins isolated and its toxicity identified

Dosage Effects in Animal Models

The effects of GSA vary with different dosages in animal models. It is known to induce seizures and convulsions in rat, rabbit, and cat by intracisternal injection

Metabolic Pathways

GSA is involved in the urea cycle, a metabolic pathway that occurs in the liver. It is formed from the transamidination of arginine to aspartic acid . It has also been proposed that GSA can be formed by enzymatic cleavage of argininosuccinate, another product of the urea cycle .

Transport and Distribution

Transporters for guanidino compounds at the blood-brain barrier (BBB) and the blood-cerebrospinal fluid barrier (BCSFB) contribute to the distribution of GSA in the brain

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanidinosuccinic acid can be synthesized from L-aspartic acid and 2-methyl-2-thiopseudourea sulfate. The reaction involves the transamidination of L-aspartic acid, resulting in the formation of this compound. The product is then purified through repeated crystallizations from water until the contaminating aspartic acid is less than 0.05% .

Industrial Production Methods: The use of automated systems and high-speed analyzers can facilitate the production and analysis of this compound .

Chemical Reactions Analysis

Types of Reactions: Guanidinosuccinic acid undergoes various chemical reactions, including hydrolysis and transamidination. It is hydrolyzed by specific enzymes, such as N-amidino-L-aspartic acid amidinohydrolase, to produce L-aspartic acid and urea .

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by enzymes like N-amidino-L-aspartic acid amidinohydrolase.

    Transamidination: Involves the transfer of an amidino group from arginine to aspartic acid.

Major Products:

Scientific Research Applications

Uremic Toxin and Metabolic Implications

Guanidinosuccinic acid is recognized as a uremic toxin, significantly impacting patients with renal failure. Its accumulation in the bloodstream is linked to the decline in renal function, leading to various metabolic disturbances.

  • Metabolic Pathway : GSA is derived from the oxidation of argininosuccinic acid by free radicals, particularly in conditions where kidney function is compromised. The rising levels of urea inhibit the synthesis of arginine, resulting in increased GSA levels .
  • Clinical Relevance : Elevated GSA levels are associated with vascular damage due to homocysteine accumulation, which poses risks for cardiovascular diseases in uremic patients . Studies indicate that dietary restrictions and renal protein leakage exacerbate this condition, necessitating targeted amino acid supplementation to mitigate toxin buildup .

Pharmacokinetics and Distribution

Research into the pharmacokinetics of GSA has revealed critical insights into its behavior in biological systems, particularly under pathological conditions.

  • Animal Studies : In a study involving cisplatin-treated rats, GSA exhibited significantly altered pharmacokinetic parameters. The total clearance of GSA was reduced by 88% compared to normal rats, indicating impaired renal elimination during uremia . The area under the curve (AUC) for GSA was approximately seven times greater in these animals, suggesting prolonged exposure and potential toxicity .
  • Central Nervous System Impact : The distribution of GSA between blood and cerebrospinal fluid (CSF) was also examined. The elimination clearance from CSF was found to be much higher than its influx clearance from blood, which may help maintain lower concentrations of GSA in the CSF under normal conditions .

Measurement Techniques

Accurate measurement of GSA levels is crucial for both clinical diagnostics and research applications.

  • Analytical Methods : A novel method for quantifying GSA in serum and urine has been developed, which involves separating it from other guanidino compounds using adsorption techniques . This advancement enhances the reliability of biochemical assessments in patients suspected of having elevated GSA levels.

Therapeutic Potential

The implications of GSA extend beyond being merely a toxic compound; it also presents potential therapeutic avenues.

  • Amino Acid Supplementation : Given its role as a uremic toxin, strategies involving amino acid supplementation—particularly arginine—are being explored to counteract the adverse effects associated with high GSA levels. This approach aims to restore metabolic balance and reduce vascular complications related to uremia .
  • Research Directions : Ongoing studies are focused on understanding the broader biochemical pathways involving GSA and its potential modulation through dietary interventions or pharmacological agents.

Comparison with Similar Compounds

Guanidinosuccinic acid is part of a broader class of guanidine compounds, which include:

  • Guanidinoacetic acid
  • Guanidinoethanesulfonic acid
  • N-acetylarginine
  • β-guanidinopropionic acid
  • Creatinine
  • γ-guanidinobutyric acid
  • Arginine
  • Guanidine
  • Methylguanidine
  • Homoarginine
  • α-guanidinoglutaric acid

Compared to these compounds, this compound is unique due to its specific formation pathway and its role as a uremic toxin. Its presence in the urine of patients with renal diseases highlights its diagnostic value .

Biological Activity

Guanidinosuccinic acid (GSA) is a compound of significant interest due to its biological activities, particularly in the context of uremia and its associated toxicities. This article explores the biological activity of GSA, focusing on its metabolic pathways, physiological effects, and implications in renal health.

  • Chemical Formula: C₅H₉N₃O₄
  • Molecular Weight: 175.1427 g/mol
  • IUPAC Name: (2S)-2-carbamimidamidobutanedioic acid
  • CAS Registry Number: 6133-30-8

Metabolic Pathways

GSA is primarily synthesized in the liver through the transamidination of arginine and aspartic acid. Studies have shown that when labeled this compound was isolated from the urine of rats administered with L-[guanidino-14C]arginine, it confirmed the liver's role in GSA metabolism .

Table 1: Metabolic Pathway of this compound

StepReactionEnzyme
1Arginine → Aspartic AcidTransamidination
2Aspartic Acid + Arginine → GSA + UreaEnzymatic Conversion

Biological Activity and Toxicity

This compound is classified as a uremic toxin , accumulating in patients with renal failure. Its levels correlate with the severity of renal impairment, with concentrations reaching up to 65 nmol/g in brain tissues of non-dialyzed uremic patients . The accumulation of GSA is associated with several adverse effects:

  • Neurological Effects: GSA has been linked to convulsive actions and toxicity. Experimental studies indicate that GSA can induce generalized convulsions in animal models when administered intraperitoneally . The brain concentration of GSA increases more slowly compared to other guanidino compounds, suggesting a delayed onset of its effects.
  • Vascular Damage: Elevated levels of GSA contribute to vascular damage due to its role in homocysteine accumulation, which is exacerbated by dietary restrictions often seen in uremic patients .

Clinical Implications

The presence of GSA in uremic patients raises concerns regarding its management and treatment strategies. The accumulation of guanidino compounds like GSA necessitates careful monitoring and potential dietary adjustments to mitigate their toxic effects.

Case Study: Uremic Patients and this compound Levels
A study involving chronic renal failure patients demonstrated a significant correlation between elevated GSA levels and impaired kidney function. Patients exhibited increased serum concentrations of guanidino compounds, highlighting the need for targeted interventions to manage these metabolites effectively .

Pharmacokinetics

Pharmacokinetic studies indicate that GSA's clearance from the body is significantly impaired in individuals with renal dysfunction. The compound's accumulation in cerebrospinal fluid (CSF) under uremic conditions suggests that it may play a role in neurological complications associated with renal failure .

Properties

IUPAC Name

2-(diaminomethylideneamino)butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O4/c6-5(7)8-2(4(11)12)1-3(9)10/h2H,1H2,(H,9,10)(H,11,12)(H4,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHOUVWJCQOYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N=C(N)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863695
Record name N-(Diaminomethylidene)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6133-30-8
Record name Guanidinosuccinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006133308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC49078
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49078
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Diaminomethylidene)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guanidinosuccinic acid
Reactant of Route 2
Guanidinosuccinic acid
Reactant of Route 3
Guanidinosuccinic acid
Reactant of Route 4
Guanidinosuccinic acid
Reactant of Route 5
Guanidinosuccinic acid
Reactant of Route 6
Guanidinosuccinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.